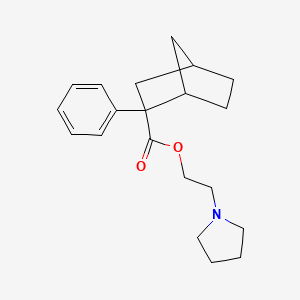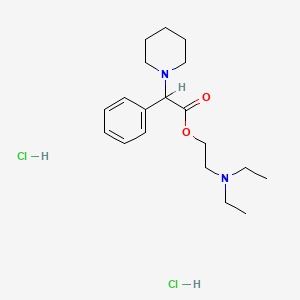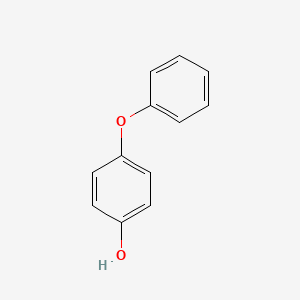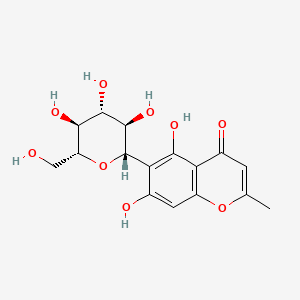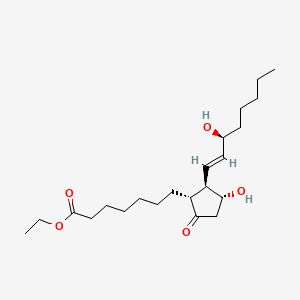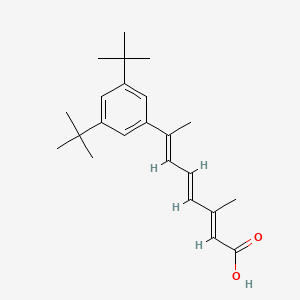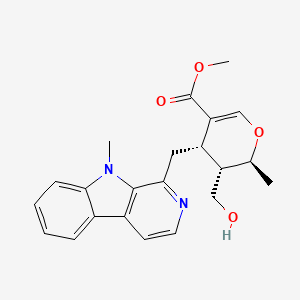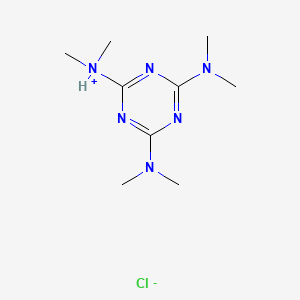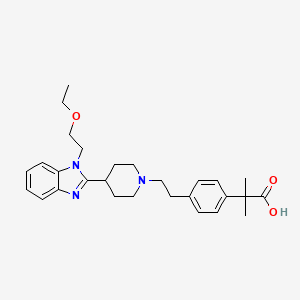
Bilastine
Overview
Description
Bilastine is a second-generation antihistamine used primarily for the treatment of allergic rhinoconjunctivitis and urticaria . It is known for its high selectivity for the histamine H1 receptor, rapid onset, and prolonged duration of action . Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, thus minimizing sedative effects .
Mechanism of Action
Target of Action
Bilastine is a second-generation antihistamine that primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism by this compound helps manage symptoms of allergic conditions .
Mode of Action
This compound acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . This compound binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By selectively antagonizing the H1 receptor, this compound inhibits the effects of histamine, a key mediator of allergic responses. This results in a reduction of allergic symptoms such as nasal congestion and urticaria .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61% , indicating a significant proportion of the administered dose reaches systemic circulation. Its cmax (maximum plasma concentration) decreases by 25% and 33% when taken with a low-fat and high-fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases Cmax by 30% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By preventing the activation of the H1 receptor, this compound mitigates the effects of histamine released during allergic responses . This results in a decrease in symptoms such as nasal congestion and urticaria .
Action Environment
As mentioned, the Cmax of this compound decreases when taken with meals, which could potentially impact its efficacy .
Biochemical Analysis
Biochemical Properties
Bilastine functions by selectively inhibiting the histamine H1 receptor, which plays a crucial role in allergic reactions. By binding to this receptor, this compound prevents the activation of the receptor by histamine, thereby reducing allergic symptoms . This compound interacts with histamine H1 receptors on the surface of various cells, including mast cells and basophils, which are involved in the release of histamine during allergic reactions . This interaction is highly specific, with this compound showing a binding affinity (Ki) of 64 nM .
Cellular Effects
This compound exerts its effects on various cell types involved in allergic responses. By blocking histamine H1 receptors on mast cells and basophils, this compound prevents the release of histamine and other inflammatory mediators . This leads to a reduction in symptoms such as nasal congestion, itching, and hives . Additionally, this compound has been shown to have minimal effects on other cellular processes, such as cell signaling pathways and gene expression, due to its high selectivity for the H1 receptor .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist of the histamine H1 receptor . During an allergic response, mast cells degranulate and release histamine, which binds to H1 receptors and triggers allergic symptoms . This compound binds to these receptors and stabilizes them in an inactive conformation, preventing histamine from exerting its effects . This inhibition reduces the development of allergic symptoms by blocking the downstream signaling pathways activated by histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid onset of action, with peak plasma concentrations reached within 1.3 hours after oral administration . The drug has a half-life of approximately 14.5 hours, allowing for once-daily dosing . This compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have demonstrated that this compound maintains its efficacy and safety profile over extended periods of use .
Dosage Effects in Animal Models
Preclinical studies in animal models have shown that this compound is well-tolerated at various dosages . In repeated-dose toxicity studies, this compound at doses up to 2,000 mg/kg/day did not cause mortality or significant adverse effects in rats and mice . At the highest doses, some reversible effects on body weight and food consumption were observed . In pregnant and lactating rats, this compound was well-tolerated, with no observed adverse effects on embryo-fetal development at doses up to 400 mg/kg/day .
Metabolic Pathways
This compound is not significantly metabolized in the human body and does not interact with the cytochrome P450 enzyme system . This lack of metabolism reduces the potential for drug-drug interactions and makes this compound a safer option for patients taking multiple medications . The primary route of elimination for this compound is through feces (66.5%) and urine (28.3%) .
Transport and Distribution
This compound is absorbed rapidly after oral administration, with an absolute bioavailability of 61% . It is highly bound to plasma proteins (84-90%), which facilitates its distribution throughout the body . This compound’s distribution is influenced by transport proteins such as P-glycoprotein, which limits its uptake into the brain and contributes to its peripheral selectivity . The drug is primarily excreted unchanged in the feces and urine .
Subcellular Localization
This compound’s subcellular localization is primarily at the cell membrane, where it interacts with histamine H1 receptors . This localization is crucial for its function as an antihistamine, as it allows this compound to effectively block histamine binding and prevent receptor activation . This compound does not undergo significant post-translational modifications or targeting to other cellular compartments, which contributes to its high specificity and minimal off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilastine can be synthesized through various methods, one of which involves the oxidative rearrangement of specific intermediates . The process typically includes the use of solvents, reagents, and specific reaction conditions to achieve high yield and purity . For instance, one method involves the reaction of a benzimidazole derivative with a piperidine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves scalable and commercially viable processes. These methods focus on optimizing yield, purity, and cost-effectiveness. One such method includes the use of novel intermediates and specific reaction parameters to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Bilastine undergoes various chemical reactions, including oxidation and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and specific solvents. For example, the degradation of this compound under oxidative conditions can lead to the formation of benzimidazole and amine N-oxide derivatives .
Major Products Formed: The major products formed from these reactions include benzimidazole and amine N-oxide derivatives, which have been identified using high-resolution mass spectrometry .
Scientific Research Applications
Bilastine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of potential impurities and intermediates.
Biology: Studied for its effects on histamine receptors and allergic responses.
Medicine: Primarily used for the treatment of allergic rhinoconjunctivitis and urticaria.
Industry: Utilized in the development of non-sedating antihistamines and related pharmaceutical products.
Comparison with Similar Compounds
Fexofenadine: Similar in efficacy to this compound but may have different pharmacokinetic properties.
Desloratadine: Also effective in treating allergic symptoms but may have different receptor binding profiles.
This compound stands out due to its balance of efficacy, safety, and minimal sedative effects, making it a preferred choice for many patients with allergic conditions .
Properties
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202189-78-4 | |
| Record name | Bilastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
